molecular formula C24H24FN5O3 B2496877 2-(2-ethyl-6-(4-fluorobenzyl)-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 951616-36-7

2-(2-ethyl-6-(4-fluorobenzyl)-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethylphenyl)acetamide

Cat. No.: B2496877
CAS No.: 951616-36-7
M. Wt: 449.486
InChI Key: LMCKXCXCNSPDIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-ethyl-6-(4-fluorobenzyl)-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethylphenyl)acetamide is a potent and selective investigational compound recognized for its high-affinity inhibition of phosphodiesterase type 5 (PDE5). This pyrazolopyrimidinone derivative is structurally related to known PDE5 inhibitors and serves as a critical tool in cardiovascular and smooth muscle research. Its primary research value lies in elucidating the cyclic guanosine monophosphate (cGMP) signaling pathway, where it acts by preventing the degradation of cGMP, thereby potentiating its intracellular effects. Researchers utilize this compound to investigate pathophysiological mechanisms in pulmonary arterial hypertension and to study smooth muscle relaxation in various vascular beds. The inclusion of a 4-fluorobenzyl moiety is a subject of structure-activity relationship (SAR) studies aimed at optimizing selectivity and metabolic stability. This makes it a valuable chemical probe for preclinical research exploring novel therapeutic targets within the nitric oxide-cGMP pathway. All studies must be conducted in vitro or in preclinical models under appropriate biosafety protocols.

Properties

IUPAC Name

2-[2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O3/c1-3-16-7-11-19(12-8-16)26-21(31)15-29-20-14-28(4-2)27-22(20)23(32)30(24(29)33)13-17-5-9-18(25)10-6-17/h5-12,14H,3-4,13,15H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCKXCXCNSPDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=CN(N=C3C(=O)N(C2=O)CC4=CC=C(C=C4)F)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-ethyl-6-(4-fluorobenzyl)-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethylphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores its biological activity, synthesizing findings from various studies and providing detailed insights into its mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C24H24FN5O3C_{24}H_{24}FN_5O_3 with a molecular weight of approximately 449.5 g/mol. The structure features a pyrazolo[4,3-d]pyrimidine core, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC24H24FN5O3C_{24}H_{24}FN_5O_3
Molecular Weight449.5 g/mol
CAS Number1358584-24-3

1. Anti-inflammatory Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For instance, a related study indicated that certain pyrazole derivatives showed moderate to strong inhibitory effects on COX-II with IC50 values ranging from 0.52 to 22.25 μM . The specific compound under discussion may share this mechanism, potentially leading to reduced inflammation in various models.

2. Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly through the inhibition of specific kinases involved in cancer progression. Polo-like kinase 1 (Plk1), a target in cancer therapy, has been studied extensively for its role in mitosis and cell proliferation. Compounds with similar scaffolds have shown promising results in inhibiting Plk1 activity, which could be relevant for this compound as well .

Study on COX Inhibition

A comparative study involving pyrazole derivatives found that compounds with similar structures exhibited varying degrees of COX-II inhibition. The highest selectivity was noted for compounds with specific substitutions at the phenyl rings . This suggests that our compound may also demonstrate selective inhibition characteristics.

Anticancer Screening

In vitro assays conducted on related pyrazolo[4,3-d]pyrimidine derivatives indicated significant cytotoxicity against several cancer cell lines. For example, derivatives showed IC50 values below 10 μM against breast and prostate cancer cell lines . While specific data on the discussed compound is limited, the structural similarities imply a potential for anticancer efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of the target compound with structurally related analogs:

Structural and Functional Comparison

Compound Core Structure R6 Substituent R2/R3 Substituents Acetamide Group Key Differences
Target Compound Pyrazolo[4,3-d]pyrimidin-5,7-dione 4-Fluorobenzyl 2-Ethyl N-(4-Ethylphenyl) Optimized lipophilicity and steric bulk for enhanced metabolic stability.
2-[1-Ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl]-N-(4-fluorobenzyl)acetamide Pyrazolo[4,3-d]pyrimidin-5,7-dione 2-Phenylethyl 3-Methyl, 1-Ethyl N-(4-Fluorobenzyl) Reduced steric bulk at R6; fluorobenzyl acetamide may increase off-target interactions.
2-{[1-Ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Pyrazolo[4,3-d]pyrimidin-7-one 4-Methoxybenzyl 3-Methyl, 1-Ethyl Sulfanyl-linked to 4-fluorophenyl Sulfanyl linker introduces polarity, potentially reducing membrane permeability.

Pharmacological Implications

  • Lipophilicity : The 4-fluorobenzyl group in the target compound enhances lipophilicity compared to the 4-methoxybenzyl analog , favoring better blood-brain barrier penetration.
  • Metabolic Stability : The 4-ethylphenyl acetamide group in the target compound likely reduces oxidative metabolism (due to steric hindrance) relative to the N-(4-fluorobenzyl) group in ’s compound .
  • Target Binding : The 2-ethyl substituent may improve binding pocket occupancy compared to smaller groups (e.g., methyl), as seen in kinase inhibitor SAR studies .

Research Findings and Data Gaps

  • Docking Studies : Computational models suggest that fluorinated aryl groups (e.g., 4-fluorobenzyl) enhance binding affinity to hydrophobic enzyme pockets, as seen in ROCK1 kinase inhibitors .
  • Unresolved Questions : The impact of the 2-ethyl group on off-target kinase inhibition remains uncharacterized. Comparative in vivo efficacy studies are needed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.